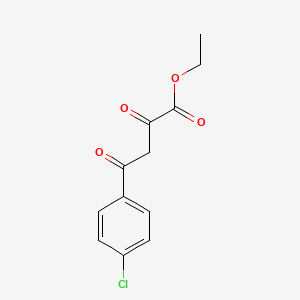

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

Beschreibung

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (CAS 5814-38-0) is a β-diketo ester derivative characterized by a 4-chlorophenyl substituent at the 4-position of the dioxobutanoate backbone. Its molecular formula is C₁₂H₁₁ClO₄, with a molecular weight of 254.67 g/mol. The compound is a white to yellow solid stored at room temperature and is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research . Key hazards include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Eigenschaften

IUPAC Name |

ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFNRYGGOPNIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345190 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5814-38-0 | |

| Record name | Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-chlorophenylacetic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid.

Reduction: Formation of ethyl 4-(4-chlorophenyl)-2-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate features a dioxobutanoate backbone with a chlorophenyl substituent. The synthesis typically involves the esterification of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid with ethanol, often facilitated by a strong acid catalyst like sulfuric acid under reflux conditions.

Synthetic Route Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Esterification | 4-(4-chlorophenyl)-2,4-dioxobutanoic acid + Ethanol | Reflux with sulfuric acid | High (exact yield varies) |

Scientific Research Applications

Medicinal Chemistry : this compound is utilized as an intermediate in synthesizing pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties. Its unique structure allows it to interact with specific biological targets, enhancing its potential therapeutic effects.

Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in synthetic pathways.

Biological Studies : It is employed in studies to understand the interactions of esters with biological systems, including enzyme-substrate interactions. The chlorophenyl group may enhance the compound's binding affinity to certain receptors, contributing to its biological activity.

Industrial Applications : this compound is used in producing specialty chemicals and materials. Its versatility makes it suitable for various industrial applications.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : In vitro assays have shown effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary findings indicate cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism and efficacy.

- Anti-inflammatory Effects : Evaluated for anti-inflammatory properties, it shows promise in reducing inflammation markers in experimental models.

Case Studies and Research Findings

- Antimicrobial Study : In vitro assays revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Cytotoxicity Assay : A study assessed the compound's effect on B16 melanoma cells, revealing an IC50 value in the submicromolar range, indicating potent anticancer activity.

- Anti-inflammatory Evaluation : In a model of induced inflammation, the compound significantly reduced edema compared to control groups. The anti-inflammatory effect was linked to a decrease in pro-inflammatory cytokines such as TNF-α.

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds to evaluate its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C12H11ClO4 | Different chlorophenyl substitution may alter activity |

| Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C17H16ClN2O2 | Incorporates a pyrazole ring for enhanced pharmacological properties |

| Ethyl 5-(chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | C12H12ClN2O2 | Exhibits different acid-base properties due to carboxylic acid presence |

Wirkmechanismus

The mechanism of action of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Halogen Substituent Variations

Variations in halogen substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity:

- Chlorine vs. Fluorine: The 4-chloro derivative (5814-38-0) exhibits greater electron-withdrawing effects compared to fluorine, influencing keto-enol tautomerism and nucleophilic reactivity .

- Dichloro vs. Monochloro: The 2,4-dichloro analog (478868-68-7) shows reduced solubility in polar solvents due to increased hydrophobicity .

Methoxy and Methyl Substituents

- Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4): The methoxy group enhances electron-donating effects, stabilizing enolate intermediates in aldol reactions .

- Ethyl 4-(2,5-dimethylphenyl)-2,4-dioxobutanoate (5933-17-5): Steric hindrance from methyl groups slows reaction kinetics in cyclocondensation reactions .

Ester Group Variations

Methyl vs. Ethyl Esters

Fluorinated and Difluorinated Derivatives

- Ethyl 4-(4-chlorophenyl)-4,4-difluoro-3-oxobutanoate (CAS 951887-20-0): Difluoro substitution at the 4-position stabilizes the keto form, altering tautomeric equilibrium and reactivity in Michael additions .

- Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate (866143-59-1): Combines halogenated and fluorinated effects for selective enzyme inhibition in anticancer research .

Biologische Aktivität

Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a dioxobutanoate backbone with a 4-chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 270.7 g/mol. The presence of the chlorophenyl group enhances its biological activity by influencing interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown effectiveness against certain bacterial strains. The compound's structure allows it to interact with microbial cells, potentially disrupting their function.

- Anticancer Potential : Investigations into its anticancer properties have revealed activity against various cancer cell lines. The chlorinated aromatic system contributes to its reactivity and interaction with cellular targets involved in cancer progression .

Case Studies and Research Findings

- Antimicrobial Studies :

- A study demonstrated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for several strains, highlighting its potential as an antimicrobial agent.

- Anticancer Research :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate | C12H11ClO4 | Different chlorophenyl substitution may alter biological activity |

| Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C17H16ClN2O2 | Incorporates a pyrazole ring, enhancing pharmacological properties |

| Ethyl 5-(chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | C12H12ClN2O2 | Exhibits different acid-base properties due to carboxylic acid presence |

This comparison highlights the unique reactivity and biological profile of this compound among its peers.

Applications in Medicine and Industry

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity. Its potential applications include:

- Pharmaceutical Development : Investigated for use in drug formulations targeting infections and cancer therapies.

- Agricultural Chemicals : Explored for potential use as a pesticide or herbicide due to its bioactive properties.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Claisen condensation between ethyl acetoacetate and 4-chlorobenzaldehyde under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key parameters include:

- Reflux conditions (70–90°C) to drive esterification .

- Solvent selection (e.g., ethanol or toluene) to balance polarity and boiling point .

- Catalyst loading (5–10 mol%) to minimize side reactions like hydrolysis .

Yield optimization (60–85%) requires monitoring via TLC or HPLC to confirm intermediate formation (e.g., 4-(4-chlorophenyl)-2,4-dioxobutanoic acid) before esterification .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- X-ray Crystallography :

Basic: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Storage : Stable at –20°C under inert gas (argon) for >6 months. Degrades via hydrolysis in humid conditions, forming 4-(4-chlorophenyl)-2,4-dioxobutanoic acid .

- Degradation Analysis :

Advanced: What mechanistic insights explain its reactivity as an acylation agent in organic synthesis?

Methodological Answer:

The diketone-electrophilic carbonyl groups enable nucleophilic attack, facilitating:

- Acylation : Transfer of the β-keto ester group to amines/alcohols under basic conditions (e.g., DCC coupling) .

- Michael Addition : Conjugate addition to α,β-unsaturated carbonyls, driven by the electron-withdrawing chloroaryl group enhancing electrophilicity .

Kinetic studies show solvent polarity (e.g., DMF vs. THF) impacts reaction rates by stabilizing transition states .

Advanced: How do crystallographic data resolve structural ambiguities in the diketone moiety?

Methodological Answer:

- SHELXL Refinement : High-resolution data (e.g., synchrotron sources) resolve puckering parameters in the diketone ring. Use Cremer-Pople coordinates to quantify non-planarity .

- Challenges:

Advanced: What strategies validate its biological activity in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays :

- Fluorometric assays (e.g., trypsin inhibition) with IC₅₀ determination using dose-response curves .

- Molecular Docking : Compare binding affinity (ΔG) of the chloroaryl group vs. fluorinated analogs (e.g., 2,4-difluorophenyl derivatives) .

- SAR Studies :

- Replace the ethyl ester with methyl or tert-butyl to assess steric effects on activity .

Advanced: How to address contradictions in reported purity or spectral data across studies?

Methodological Answer:

- Cross-Validation :

- Contamination Mitigation :

- Use column chromatography (silica gel, hexane/EtOAc) to remove byproducts like unreacted 4-chlorobenzaldehyde .

Safety: What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.